5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine
Overview
Description
5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine is a chemical compound with the molecular formula C6H5BrFNO2S . It is a solid at room temperature .
Synthesis Analysis
The synthesis of this compound involves the reaction of 5-bromo-3-fluoro-2-methylsulfanyl-pyridine with mCPBA in dichloromethane at 0° C . After stirring for 1.5 hours at room temperature, the reaction mixture is added to 2N aq. NaOH solution and extracted with DCM. The organic layer is dried over Na2SO4, concentrated, and the title compound is obtained as a white solid .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C6H5BrFNO2S/c1-12(10,11)6-5(8)2-4(7)3-9-6/h2-3H,1H3 . The molecular weight of the compound is 254.08 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a dry, sealed environment at room temperature .Scientific Research Applications
Kinetics in Nucleophilic Aromatic Substitution
5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine and similar compounds have been studied for their kinetics in nucleophilic aromatic substitution reactions. Research by Abramovitch, Helmer, and Liveris (1968) explored the rates and activation parameters for reactions involving halogeno-pyridines and their N-oxides with methoxide ion in methanol and dimethyl sulphoxide. They observed the sensitivity of reaction rates to the concentration of methanol and the effects of β-substituents in the pyridine nucleus on the ortho: para ratios in these substitutions (Abramovitch, Helmer, & Liveris, 1968).
Structural and Theoretical Analysis
A combined experimental and computational study was conducted on derivatives of 5-bromo- and 5-iodoanthranilamide, yielding N-(2-cyanophenyl)disulfonamides. Mphahlele and Maluleka (2021) focused on characterizing the molecular structures of these compounds, including derivatives containing methylsulfonyl groups, through nuclear magnetic resonance, infrared, and mass spectrometric techniques, complemented by density functional theory (DFT) calculations (Mphahlele & Maluleka, 2021).
Synthesis and Crystal Structure in Medicinal Chemistry
Zhou et al. (2015) explored the synthesis and stereostructures of R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide. They investigated the crystal structures, absolute configurations, and anticancer activity of these isomers, highlighting the importance of pyridinesulfonamide as a fragment in drug development (Zhou et al., 2015).
Suzuki Cross-Coupling Reaction for Pyridine Derivatives
Ahmad et al. (2017) detailed the palladium-catalyzed synthesis of novel pyridine derivatives via Suzuki cross-coupling reaction. This study not only presented a method for synthesizing these derivatives but also investigated their potential applications in liquid crystals and biological activities, such as anti-thrombolytic and biofilm inhibition effects (Ahmad et al., 2017).
Molecular Structures of Trimethylstannyl-pyridines
Research by Riedmiller, Jockisch, and Schmidbaur (1999) involved the synthesis and molecular structure analysis of compounds like 5-methyl-2-trimethylsilyl-pyridine, derived from 2-bromo-pyridine. This study provided insights into the properties of the heteroarene skeleton and potential intermolecular coordination in such structures (Riedmiller, Jockisch, & Schmidbaur, 1999).
Safety and Hazards
The compound is considered hazardous and has been assigned the signal word "Danger" . It has hazard statements H301-H311-H331, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
Mechanism of Action
Target of Action
It is known that brominated and fluorinated pyridines are often used in the synthesis of pharmaceuticals and agrochemicals due to their reactivity .
Mode of Action
It’s known that brominated and fluorinated pyridines can participate in suzuki–miyaura cross-coupling reactions . In these reactions, a carbon-carbon bond is formed between the pyridine and another organic molecule, facilitated by a palladium catalyst .
Biochemical Pathways
The compound’s potential to participate in suzuki–miyaura cross-coupling reactions suggests it could be used to synthesize a variety of organic compounds, potentially affecting various biochemical pathways depending on the specific compounds synthesized .
Result of Action
As a potential precursor in the synthesis of pharmaceuticals and agrochemicals, its effects would likely depend on the specific compounds it is used to synthesize .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other chemicals can affect the reactivity of brominated and fluorinated pyridines .
Biochemical Analysis
Biochemical Properties
5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The interactions between this compound and these biomolecules are primarily non-covalent, involving hydrogen bonding, van der Waals forces, and hydrophobic interactions .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of enzyme activity by binding to the enzyme’s active site. This binding can be competitive or non-competitive, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can induce conformational changes in proteins, affecting their stability and function. These molecular interactions can lead to changes in cellular processes, such as altered metabolic pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that this compound can have sustained effects on cellular function, although the extent of these effects can vary depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound can have beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological functions. These threshold effects are important considerations in the context of therapeutic applications and toxicity studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with cellular components. The metabolic flux and levels of specific metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its activity and function, as well as its accumulation in certain tissues .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with other biomolecules and its overall function within the cell .
Properties
IUPAC Name |
5-bromo-3-fluoro-2-methylsulfonylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO2S/c1-12(10,11)6-5(8)2-4(7)3-9-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDRCENTMVWGSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=N1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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